molecular formula C16H18N4O6S B11301812 5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one

5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one

Cat. No.: B11301812
M. Wt: 394.4 g/mol
InChI Key: JRABDRITCSEBAP-UHFFFAOYSA-N
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Description

5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound featuring a benzodioxole moiety, a piperazine ring, and a dihydropyrimidinone core

Preparation Methods

The synthesis of 5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonyl and dihydropyrimidinone groups.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include those with benzodioxole and piperazine moieties, such as:

These compounds highlight the versatility and potential of the benzodioxole moiety in various scientific applications.

Properties

Molecular Formula

C16H18N4O6S

Molecular Weight

394.4 g/mol

IUPAC Name

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H18N4O6S/c21-15-14(8-17-16(22)18-15)27(23,24)20-5-3-19(4-6-20)9-11-1-2-12-13(7-11)26-10-25-12/h1-2,7-8H,3-6,9-10H2,(H2,17,18,21,22)

InChI Key

JRABDRITCSEBAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CNC(=O)NC4=O

Origin of Product

United States

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